molecular formula C22H15NO6 B3531850 2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B3531850
M. Wt: 389.4 g/mol
InChI Key: ZKMBFAITJSYZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPPI, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the isoindoline family of compounds and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have a number of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory disease. It has also been found to modulate the activity of certain signaling pathways in cells, which could have implications for a variety of biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its potential as a tool for studying cellular signaling pathways. Its ability to modulate the activity of these pathways could provide insights into a variety of biological processes. However, there are also limitations to using 2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments, including its complex synthesis method and the need for specialized equipment.

Future Directions

There are many potential future directions for research on 2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is in the development of new cancer therapies based on the compound. Another area of interest is in the study of its effects on cellular signaling pathways, which could have implications for a wide range of biological processes. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid and its potential limitations as a tool for scientific research.

Scientific Research Applications

2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where 2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have anti-tumor activity. It has also been studied for its potential use in the treatment of inflammatory diseases and as a tool for studying cellular signaling pathways.

properties

IUPAC Name

2-[4-(4-methoxyphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6/c1-28-15-7-9-17(10-8-15)29-16-5-3-14(4-6-16)23-20(24)18-11-2-13(22(26)27)12-19(18)21(23)25/h2-12H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMBFAITJSYZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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